Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 106004-06-2
VCID: VC2455122
InChI: InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3
SMILES: COC(=O)C1CCC(CC1)(CCCl)C(=O)OC
Molecular Formula: C12H19ClO4
Molecular Weight: 262.73 g/mol

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

CAS No.: 106004-06-2

Cat. No.: VC2455122

Molecular Formula: C12H19ClO4

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate - 106004-06-2

Specification

CAS No. 106004-06-2
Molecular Formula C12H19ClO4
Molecular Weight 262.73 g/mol
IUPAC Name dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Standard InChI InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3
Standard InChI Key ONBAUDQPYATDMN-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(CC1)(CCCl)C(=O)OC
Canonical SMILES COC(=O)C1CCC(CC1)(CCCl)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Structure

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is a derivative of cyclohexane-1,4-dicarboxylic acid, where one hydrogen atom is replaced by a 2-chloroethyl group, and both carboxylic acid groups are esterified with methanol. The compound features a cyclohexane ring as its core structure, with two methyl ester groups (-COOCH3) at positions 1 and 4, and a 2-chloroethyl group (-CH2CH2Cl) attached to position 1.

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that determine its behavior in various applications. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

PropertyValue
Molecular FormulaC12H19ClO4
Molecular Weight262.73 g/mol
CAS Registry Number106004-06-2

Standard Chemical Identifiers

For precise identification and database referencing, this compound is associated with multiple standardized chemical identifiers, as presented in Table 2.

Table 2: Standard Chemical Identifiers for Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate

Identifier TypeValue
IUPAC Namedimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Standard InChIInChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3
Standard InChIKeyONBAUDQPYATDMN-UHFFFAOYSA-N
SMILESCOC(=O)C1CCC(CC1)(CCCl)C(=O)OC
PubChem Compound ID13633965

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the esterification of 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylic acid with methanol. This process transforms the carboxylic acid groups into methyl esters while preserving the core structure and the chloroethyl substituent.

Reaction Mechanisms

The esterification reaction proceeds via a nucleophilic acyl substitution mechanism, wherein the hydroxyl group of the carboxylic acid is replaced by a methoxy group. This reaction typically requires acidic catalysis or prior activation of the carboxylic acid groups to facilitate the transformation.

Applications and Research Significance

Role in Organic Synthesis

Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate serves as an important intermediate in the synthesis of more complex molecules. The presence of two methyl ester groups and a chloroethyl substituent provides multiple reactive sites for further chemical transformations:

  • The methyl ester groups can undergo hydrolysis, transesterification, amidation, or reduction reactions

  • The chloroethyl group represents a potential site for nucleophilic substitution reactions

  • The quaternary carbon at position 1 offers structural rigidity while maintaining functional diversity

Pharmaceutical Applications

This compound has significant potential applications in pharmaceutical development. The cyclohexane dicarboxylate scaffold appears in various biologically active compounds, suggesting relevance to drug discovery and development processes. The chloroethyl group can also serve as a synthetic handle for introducing additional functionality in medicinal chemistry applications.

Materials Science Applications

In materials science, compounds with similar structural features have been utilized in polymer chemistry and the development of specialty materials. The diester functionality can participate in polymerization reactions, while the chloroethyl group provides opportunities for cross-linking or further modification.

ManufacturerProduct NumberPurityResearch Use Statement
American Custom Chemicals CorporationHCH035460095.00%For research use only
Matrix Scientific09450195+%For research use only
AK Scientific1326AANot specifiedFor research use only
ManufacturerProduct NumberQuantityPrice (USD)Price Date
American Custom Chemicals CorporationHCH03546005mg$504.582021-12-16
Matrix Scientific094501250mg$742.002021-12-16
AK Scientific1326AA250mg$1,051.002021-12-16
American Custom Chemicals CorporationHCH03546001g$1,575.002021-12-16
Matrix Scientific0945011g$1,647.002021-12-16

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate exist with varying functional group arrangements and substitution patterns. Table 5 presents a comparison of selected analogues.

Table 5: Comparison of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate with Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylateC12H19ClO4262.73 g/mol 2-chloroethyl group at position 1, diester at positions 1 and 4
Dimethyl 2-chloro-cyclohexane-1,4-dicarboxylateC10H15ClO4234.67 g/mol Chloro group directly on the cyclohexane ring
Dimethyl 4-cyclohexene-1,2-dicarboxylateC10H14O4198.22 g/mol Contains a cyclohexene ring (unsaturated), diester at positions 1 and 2
cis-Dimethyl cyclohexane-1,4-dicarboxylateC10H16O4200.23 g/mol cis configuration, no additional functional groups

Structure-Function Relationships

The structural variations among these analogues confer different chemical reactivity patterns and potential applications:

  • The presence of a chloroethyl group in Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate provides a reactive site for nucleophilic substitution reactions

  • The unsaturated bond in Dimethyl 4-cyclohexene-1,2-dicarboxylate offers potential for addition reactions

  • The stereochemistry (cis configuration) in cis-Dimethyl cyclohexane-1,4-dicarboxylate affects molecular geometry and potentially influences reactivity patterns

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